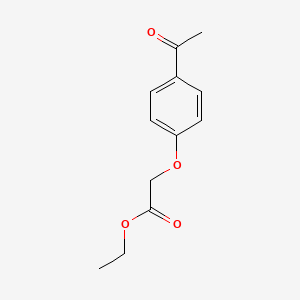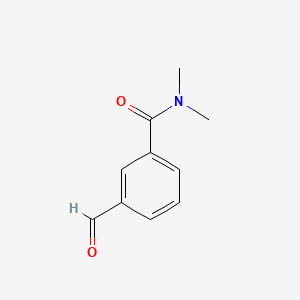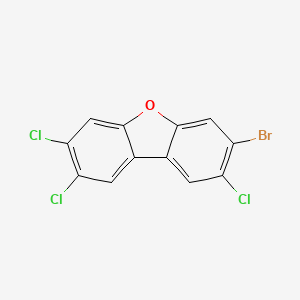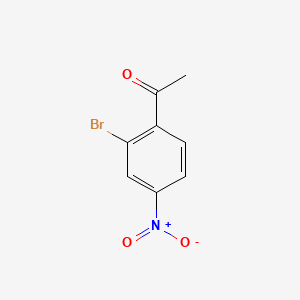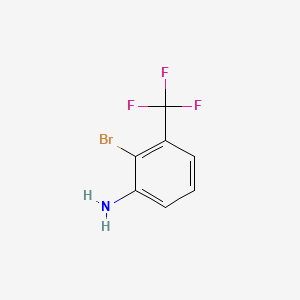
2-Bromo-3-(trifluoromethyl)aniline
Overview
Description
Synthesis Analysis
The synthesis of 2-Bromo-3-(trifluoromethyl)aniline and its derivatives has been explored through various methodologies. A notable approach involves the visible-light-induced fluoroalkylation of anilines using BrCF2CF2Br, demonstrating high efficiency under blue LED irradiation. This method allows for the facile installation of amino and fluoroalkyl moieties, showcasing the compound's potential for further functional molecule synthesis (Kong et al., 2017).
Molecular Structure Analysis
Investigations into the molecular structure of this compound derivatives have been conducted using various spectroscopic techniques. Studies on similar compounds, such as 4-Chloro-3-(trifluoromethyl)aniline, have provided insights into the effects of substituents on vibrational spectra and the overall impact on molecular structure. These analyses include vibrational analysis, hyperconjugation interactions, and molecular electrostatic potential (MEP) surface analysis, which are essential for understanding the chemical behavior and reactivity of these compounds (Revathi et al., 2017).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, leveraging its bromo and trifluoromethyl groups for further functionalization. For example, the metal-free synthesis of meta-bromo- and meta-trifluoromethylanilines from cyclopentanones showcases a broad application of primary, secondary, and aromatic amines, highlighting the compound's versatility in synthesis applications (Staudt et al., 2022).
Scientific Research Applications
Vibrational Analysis in NLO Materials
2-Bromo-3-(trifluoromethyl)aniline, along with similar compounds like 4-chloro-3-(trifluoromethyl)aniline, has been studied for its vibrational properties using Fourier Transform-Infrared and Fourier Transform-Raman techniques. These studies are crucial in understanding the material's potential use in nonlinear optical (NLO) materials. The research focuses on the effects of electron-donating and withdrawing on aniline structures and the impact of substituent positions on vibrational spectra (Revathi et al., 2017).
Synthesis in Organic Chemistry
This compound is involved in various synthesis processes in organic chemistry. For instance, it plays a role in the acid-catalyzed cyclization-condensation processes and the synthesis of complex organic compounds like 4-bromo-2-(trifluoromethyl)quinolines (Marull & Schlosser, 2003). Additionally, it is used in a transition metal-free method for synthesizing meta-bromo- and meta-trifluoromethylanilines, showcasing its versatility in creating compounds with challenging substitution patterns (Staudt et al., 2022).
Photocatalysis
This compound is also significant in photocatalytic processes. A study demonstrates its use in a photocatalysis method for the fluoroalkylation of anilines, leading to the efficient synthesis of 2-bromo-1, 1, 2, 2-tetrafluoroethyl arenes (Kong et al., 2017). This process highlights its potential in creating functional molecules.
Analytical Chemistry
In the realm of analytical chemistry, this compound is used for identifying and characterizing pharmaceutical impurities. For example, a study used liquid chromatography and nuclear magnetic resonance (NMR) methodologies to identify impurities in 3-bromo-5-(trifluoromethyl)aniline, a related compound (Harča et al., 2016).
Epoxy Systems and Polymer Science
This compound is also explored in the development of epoxy systems with improved water resistance. A study on N,N-Bis (2, 3-epoxypropyl) aniline derivatives, including those with trifluoromethyl substituents, demonstrated significant improvements in water absorption and resistance, which is crucial for various industrial applications (Johncock & Tudgey, 1983).
Mechanism of Action
Target of Action
Similar compounds have been used in the preparation of drugs , suggesting that it may interact with a variety of biological targets.
Mode of Action
It’s worth noting that the compound could be involved in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Biochemical Pathways
Its involvement in suzuki–miyaura coupling suggests it may influence pathways involving carbon–carbon bond formation .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Bromo-3-(trifluoromethyl)aniline is limited
Result of Action
Similar compounds have been used in the preparation of drugs , suggesting potential therapeutic effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy could be affected by temperature, pH, and the presence of other chemicals .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-Bromo-3-(trifluoromethyl)aniline plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been used in the synthesis and biochemical evaluation of inhibitors for hepatitis C virus (HCV) NS3 protease . The interaction with this enzyme is crucial as it helps in understanding the inhibition mechanism and developing potential therapeutic agents. The compound’s trifluoromethyl group enhances its binding affinity and specificity towards the target enzyme, making it a valuable tool in biochemical studies.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For instance, its interaction with the HCV NS3 protease involves binding to the active site of the enzyme, thereby inhibiting its function . This inhibition is crucial for preventing the replication of the hepatitis C virus. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function and potential toxicity. Studies have indicated that there are threshold effects, where a certain dosage is required to observe noticeable biochemical and cellular changes . At very high doses, this compound can cause adverse effects, including toxicity and damage to tissues.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo biotransformation, leading to the formation of metabolites that may have different biochemical properties . These metabolic pathways are crucial for understanding the compound’s overall impact on cellular function and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interaction with transporters and binding proteins. The compound can be transported across cell membranes and distributed to different cellular compartments, where it exerts its biochemical effects . The localization and accumulation of this compound within specific tissues can impact its overall activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is crucial for its interaction with specific biomolecules and the modulation of cellular processes.
properties
IUPAC Name |
2-bromo-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N/c8-6-4(7(9,10)11)2-1-3-5(6)12/h1-3H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUJCAJFRWDEKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40207157 | |
| Record name | 2-Bromo-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40207157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58458-10-9 | |
| Record name | 2-Bromo-3-(trifluoromethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58458-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-3-(trifluoromethyl)aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058458109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40207157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-3-(trifluoromethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.673 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BROMO-3-(TRIFLUOROMETHYL)ANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GY7DEY3Z9L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



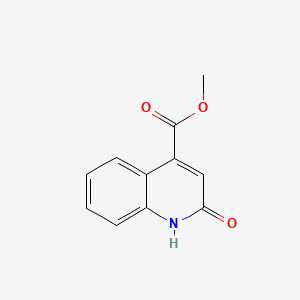

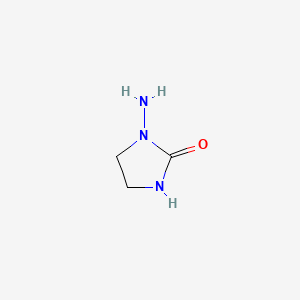


![4-Bromobenzo[a]anthracene](/img/structure/B1265999.png)


